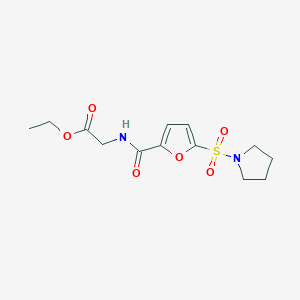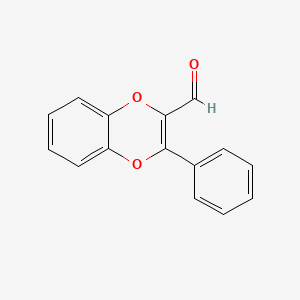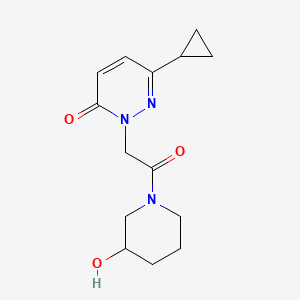
6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, an inhibitory neurotransmitter in the central nervous system.
Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis of Pyridazin-3-one Derivatives : A study by Ibrahim & Behbehani (2014) details a general route for synthesizing a class of pyridazin-3-one derivatives. This process involves reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to the formation of new substances with potential medicinal applications.
Synthesis of Fused Azines : The same study also covers the synthesis of azolo[1,5-a]pyrimidine derivatives, indicating the versatility of pyridazin-3-one derivatives in creating fused azine structures, which are important in pharmaceutical chemistry.
Synthesis of 2-Amino-6-Aryl-5-Arylazo-3-Aroylpyridines : This process, as described in the study, involves smooth reactions leading to the formation of new classes of 1,8-naphthyridine derivatives, showcasing the compound's utility in creating diverse chemical structures.
Biological Activity
Histamine H3 Receptor Antagonist : A study by Hudkins et al. (2014) identified a compound as a potent histamine H3 receptor antagonist, demonstrating its potential in cognitive enhancement and wake-promoting activity. This indicates the relevance of the compound in developing treatments for neurological conditions.
Antimitotic Agents : Research by Temple et al. (1991) explored alterations in the structure of ethyl carbamates derived from pyridazin-3(2H)-one and their effects on cytotoxicity and the inhibition of mitosis in leukemia cells, signifying its potential in cancer therapy.
Potassium Channel Activators : A study by Bergmann et al. (1990) discusses the creation of heterocyclyloxychromenes derived from pyridazin-3(2H)-one, highlighting their application as potassium channel activators, which could have implications in cardiovascular diseases.
Vasodilator and Beta-Adrenoceptor Antagonist : The study by Howson et al. (1988) synthesized different stereoisomers of a pyridazinone derivative, revealing varied pharmacological profiles, including vasodilation and beta-adrenergic antagonism.
Structural and Chemical Analysis
Structural Elucidation and Analysis : Research by Sallam et al. (2021) emphasizes the importance of pyridazine analogs in medicinal chemistry, providing detailed structural analysis through spectroscopic techniques and X-ray crystallography.
Density Functional Theory Calculations : The same study also conducted density functional theory calculations, providing insights into the electronic properties of the compound, which is crucial for understanding its interactions in biological systems.
Propriétés
IUPAC Name |
6-cyclopropyl-2-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-11-2-1-7-16(8-11)14(20)9-17-13(19)6-5-12(15-17)10-3-4-10/h5-6,10-11,18H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDPTQBTXMAIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[(1E)-2-(4-bromophenyl)-1-azavinyl]amino}-3-methyl-7-propyl-1,3,7-trihydrop urine-2,6-dione](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2740731.png)
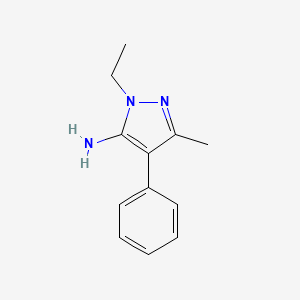
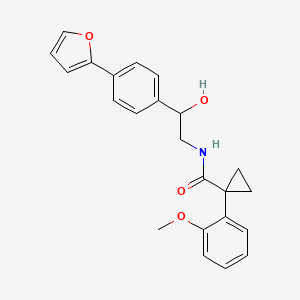

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)
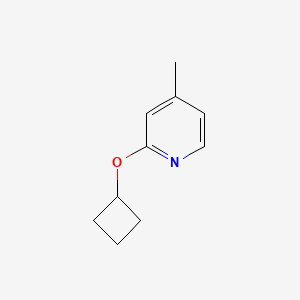
![2-amino-8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2740743.png)
![(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2740745.png)
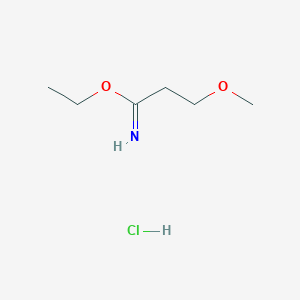
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one](/img/structure/B2740747.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone](/img/structure/B2740749.png)
